Cas no 2137746-10-0 (Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate)

Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2137746-10-0
- methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate
- EN300-732434
- Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate
-
- インチ: 1S/C8H13ClO3S/c1-12-7(10)8(13(9)11)5-3-2-4-6-8/h2-6H2,1H3
- InChIKey: QFHATPQTFVOAAB-UHFFFAOYSA-N
- ほほえんだ: ClS(C1(C(=O)OC)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 224.0273931g/mol
- どういたいしつりょう: 224.0273931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732434-1.0g |
methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate |
2137746-10-0 | 1g |
$0.0 | 2023-06-06 |
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate 関連文献
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Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylateに関する追加情報
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate (CAS No. 2137746-10-0): An Overview
Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate (CAS No. 2137746-10-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its distinct chlorosulfinyl and cyclohexane moieties, exhibits a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The molecular structure of Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate consists of a cyclohexane ring with a chlorosulfinyl group attached to the carboxylic acid moiety, which is esterified with a methyl group. This combination of functional groups imparts specific reactivity and stability to the compound, making it an attractive candidate for various synthetic transformations.
Recent studies have highlighted the potential applications of Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate in the development of new drugs. For instance, researchers at the University of California, Los Angeles (UCLA) have explored its use as a key intermediate in the synthesis of novel anti-inflammatory agents. The chlorosulfinyl group, in particular, has been shown to enhance the bioavailability and efficacy of these compounds, thereby opening new avenues for therapeutic applications.
In addition to its pharmaceutical applications, Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate has also been investigated for its role in the synthesis of agrochemicals. A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound can be used to synthesize highly effective herbicides and fungicides. The cyclohexane ring provides structural rigidity, while the chlorosulfinyl group enhances the compound's reactivity and selectivity towards target organisms.
The synthetic route to produce Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate involves several well-defined steps. Typically, it begins with the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium methoxide to form the methyl ester. Finally, the introduction of the chlorosulfinyl group is achieved through a reaction with chlorine monoxide (ClO) under controlled conditions. This multi-step process ensures high purity and yield, making it suitable for large-scale production.
The physical properties of Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate are well-documented. It is a colorless liquid with a molecular weight of approximately 205 g/mol. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile but has limited solubility in water. These properties make it easy to handle and process in both laboratory and industrial settings.
Safety considerations are an important aspect when working with Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate. While it is not classified as a hazardous material under current regulations, appropriate handling precautions should be taken to ensure safety. This includes using personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound. Additionally, proper ventilation should be maintained to prevent inhalation of vapors.
In conclusion, Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate (CAS No. 2137746-10-0) is a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique chemical structure and favorable physical properties make it an ideal candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly important role in various industries.
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